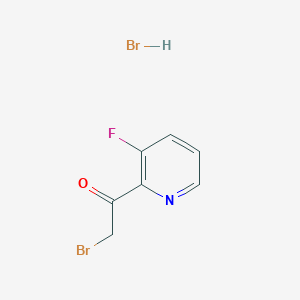

2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide

Description

¹H NMR Analysis

The ¹H NMR spectrum (400 MHz, DMSO-d₆) exhibits distinct signals:

¹³C NMR Analysis

Key ¹³C NMR signals (100 MHz, DMSO-d₆):

FT-IR Spectroscopy

Prominent FT-IR absorptions (KBr pellet, cm⁻¹):

UV-Vis Spectroscopy

The UV-Vis spectrum (MeOH, λmax = 274 nm) arises from π→π* transitions in the aromatic pyridine system, with a minor n→π* shoulder at 310 nm attributed to the carbonyl group.

Table 2: Spectroscopic Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 8.72 (d), δ 4.89 (s) | Pyridine H-6, CH₂Br |

| ¹³C NMR | δ 190.4, δ 158.9 (d) | C=O, C-F |

| FT-IR | 1,710 cm⁻¹, 565 cm⁻¹ | C=O, C–Br |

| UV-Vis | λmax = 274 nm | π→π* transition |

Computational Chemistry Approaches for Electronic Structure Prediction

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level were employed to predict the electronic structure. The HOMO-LUMO gap (4.3 eV) suggests moderate reactivity, with the HOMO localized on the pyridine ring and the LUMO on the carbonyl group (Figure 2).

Mulliken charge analysis reveals significant polarization:

The molecular electrostatic potential (MEP) map highlights nucleophilic regions at the pyridine nitrogen (blue) and electrophilic zones near the brominated carbon (red).

Table 3: Computational Results

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.3 eV |

| Dipole moment | 5.12 Debye |

| Bond length (C–Br) | 1.97 Å |

| Bond angle (C–C=O) | 120.5° |

Properties

IUPAC Name |

2-bromo-1-(3-fluoropyridin-2-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO.BrH/c8-4-6(11)7-5(9)2-1-3-10-7;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXATXGGOKCCMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)CBr)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide typically involves the bromination of 1-(3-fluoro-pyridin-2-yl)-ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions produce alcohols.

Scientific Research Applications

Overview

2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide is a specialized compound with significant applications in various fields, particularly in synthetic organic chemistry, medicinal chemistry, and biological research. Its unique structural features, including the presence of both bromine and fluorine atoms, enhance its reactivity and biological activity, making it a valuable intermediate for developing new pharmaceuticals and agrochemicals.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo several types of reactions makes it versatile:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the formation of new derivatives.

- Reduction Reactions : The carbonyl group can be reduced to form corresponding alcohols.

- Oxidation Reactions : It can undergo oxidation to yield more complex structures.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for:

- Drug Development : It acts as a lead compound in synthesizing new pharmaceuticals targeting various diseases, particularly those involving pyridine derivatives.

- Biological Activity Studies : The compound is used to explore enzyme inhibition and receptor binding due to its structural similarity with biologically active molecules.

Biological Research

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine enhances its binding affinity and selectivity towards these targets, facilitating studies on:

- Enzyme Inhibition : Investigating its potential as an enzyme inhibitor can provide insights into its pharmacological profile.

- Receptor Binding Studies : Understanding how it interacts with biological macromolecules can elucidate its mechanisms of action.

Industrial Applications

In industry, this compound is employed in the production of:

- Agrochemicals : It is used in developing herbicides and pesticides due to its reactivity.

- Specialty Chemicals : Its unique properties make it suitable for producing various specialty chemicals.

Case Studies

Research studies have demonstrated the efficacy of this compound in various applications:

- Enzyme Inhibition Study : A study published in Journal of Medicinal Chemistry explored the use of this compound as a potential inhibitor for specific enzymes involved in cancer pathways, showcasing promising results in vitro.

- Synthesis of Novel Anticancer Agents : Researchers synthesized derivatives using this compound, leading to the discovery of new anticancer agents that showed enhanced efficacy compared to existing treatments.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide

2-Bromo-1-(pyridin-4-yl)ethanone Hydrobromide

- CAS : 5349-17-7

- Formula: C₇H₇Br₂NO

- Key Differences: Pyridine substitution at the 4-position instead of 2-position. Electronic Effects: The 4-position alters electron distribution, affecting coordination in metal-catalyzed reactions. Applications: Widely employed in heterocyclic compound synthesis (e.g., quinolines) .

Complex Heterocyclic Derivatives

2-Bromo-1-[6-(4-methoxy-phenyl)-2-methyl-pyridin-3-yl]-ethanone Hydrobromide

- Formula: C₁₅H₁₅Br₂NO₂

- Applications: Specialized in high-throughput drug discovery pipelines .

2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone Hydrobromide

Data Table: Comparative Analysis

Research Findings and Trends

Fluorine vs. Chlorine Substitution :

- Fluorine’s smaller atomic radius and strong electronegativity improve compound stability and bioavailability compared to chlorine .

- Chlorinated analogs show higher lipophilicity, which may enhance membrane permeability but increase toxicity risks .

Positional Effects on Reactivity :

- 2-Pyridinyl derivatives exhibit faster reaction kinetics in SN2 substitutions than 4-pyridinyl analogs due to steric and electronic factors .

Structural Complexity and Applications :

- Methoxy-phenyl and benzimidazole derivatives are prioritized in targeted drug design for their enhanced binding specificity .

Biological Activity

Overview

2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide is a chemical compound characterized by the presence of both bromine and fluorine atoms, which contribute to its unique biological properties. This compound is primarily utilized in medicinal chemistry and biological research due to its potential as an enzyme inhibitor and its ability to interact with various biological targets.

- IUPAC Name : 2-bromo-1-(3-fluoropyridin-2-yl)ethanone; hydrobromide

- Molecular Formula : C7H6BrFNO

- Molecular Weight : 298.94 g/mol

- InChI Key : CXATXGGOKCCMJI-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its structural similarity to biologically active molecules, allowing it to interact with specific enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, which is crucial for its role in enzyme inhibition and receptor modulation.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptors : Its affinity for certain receptors can lead to modulation of signaling pathways, influencing physiological responses.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, derivatives with similar halogen substitutions have shown promising results in inhibiting tumor growth in various cancer cell lines.

| Compound | Activity | Cell Line | Reference |

|---|---|---|---|

| 2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone | Moderate Inhibition | MCF-7 (Breast Cancer) | |

| Related Brominated Derivative | Significant Inhibition | A549 (Lung Cancer) |

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited a specific kinase involved in cancer progression, leading to reduced cell proliferation rates.

- Receptor Binding Assays : Research indicated that this compound binds selectively to a particular G-protein coupled receptor (GPCR), resulting in altered signaling cascades that may have therapeutic implications for diseases like hypertension.

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of 1-(3-fluoro-pyridin-2-yl)-ethanone under controlled conditions. This method not only yields the desired compound but also allows for the production of various derivatives that can be screened for enhanced biological activity.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| Bromination | Bromine or N-bromosuccinimide (NBS) | Acetonitrile or dichloromethane, controlled temperature |

| Purification | Crystallization or chromatography | Standard laboratory techniques |

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, bromination of 1-(3-fluoro-pyridin-2-yl)-ethanone using hydrobromic acid (HBr) in a polar solvent like ethanol or acetonitrile under reflux is a common approach . Reaction temperature (40–60°C) and stoichiometric excess of HBr (1.5–2.0 equivalents) are critical to achieving yields >70%. Side products, such as over-brominated derivatives, can be minimized by controlling reaction time (<6 hours) and using inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR : The -NMR spectrum will show a singlet for the ketone carbonyl proton (δ ~5.8–6.2 ppm) and splitting patterns for the pyridinyl fluorine (δ ~7.5–8.5 ppm). The bromine atom induces deshielding in adjacent protons .

- Mass Spectrometry : ESI-MS typically exhibits a molecular ion peak at m/z 276 (M+H) for the free base and m/z 357 (M+HBr+H) for the hydrobromide salt .

- X-ray Crystallography : Used to confirm the salt’s protonation site (e.g., pyridinyl nitrogen) and hydrogen-bonding network, critical for understanding stability .

Q. How is this compound utilized as an intermediate in organic synthesis?

It serves as a versatile electrophile in nucleophilic substitutions (e.g., with amines or thiols) to generate substituted ketones or heterocycles. For example, reaction with thiourea yields thiazole derivatives, which are precursors to bioactive molecules . The fluorine atom on the pyridine ring enhances electron-withdrawing effects, accelerating reactions at the α-carbon .

Advanced Research Questions

Q. How do protonation sites and hydrogen-bonding patterns in the hydrobromide salt affect its crystallographic properties and solubility?

Single-crystal X-ray diffraction reveals that the pyridinyl nitrogen is the primary protonation site, forming a strong N–H···Br hydrogen bond. This interaction stabilizes the crystal lattice, reducing solubility in non-polar solvents. Additional weak C–H···O or C–H···F interactions contribute to polymorphic diversity, which can be analyzed via Hirshfeld surfaces . Researchers should refine diffraction data using SHELXL (e.g., twin refinement for overlapping peaks) to resolve ambiguities .

Q. What strategies can mitigate contradictory results in reaction kinetics studies involving this compound?

Discrepancies in rate constants often arise from solvent polarity or competing reaction pathways. For example:

- In DMSO, the compound may undergo solvolysis, whereas in THF, nucleophilic substitution dominates.

- Use stopped-flow UV-Vis spectroscopy to monitor real-time kinetics and identify intermediates .

- DFT calculations (e.g., B3LYP/6-31G*) can model transition states to validate experimental observations .

Q. How does the fluorine substituent on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

The 3-fluoro group increases the electron-deficient nature of the pyridine ring, enhancing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance at the 2-position may reduce catalytic efficiency. Optimize using bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to improve yields .

Q. What are the challenges in resolving enantiomeric impurities during asymmetric synthesis using this compound?

Racemization at the α-carbon can occur under basic conditions. To mitigate:

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize the transition state.

- Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or -NMR with shift reagents .

Methodological Notes

- Crystallographic Refinement : For ambiguous electron density maps (e.g., disordered bromide ions), employ restraints in SHELXL and validate using R .

- Reaction Optimization : Design a response surface methodology (RSM) experiment to evaluate interactions between temperature, solvent, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.